3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Description
3,5-Dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with methyl groups at positions 3 and 4. The oxazole ring is linked via a carboxamide group to a 1,3,4-thiadiazole moiety bearing an isopropyl substituent at position 5.
Properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
3,5-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H14N4O2S/c1-5(2)10-13-14-11(18-10)12-9(16)8-6(3)15-17-7(8)4/h5H,1-4H3,(H,12,14,16) |
InChI Key |
NEGMBGSYWDKFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Thiourea Cyclization for 5-Substituted Thiadiazoles
The 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclization of thiourea derivatives.
Alternative Thiadiazole Functionalization
For pre-formed thiadiazoles, nucleophilic substitution introduces the propan-2-yl group:
-
Method :
Synthesis of the 3,5-Dimethyl-1,2-Oxazole-4-Carboxylic Acid
Robinson-Gabriel Oxazole Synthesis
The oxazole core is constructed via cyclodehydration of an acylamino ketone.
Microwave-Assisted Optimization
Microwave irradiation (350 W, 65°C) reduces reaction time from hours to 8 minutes while maintaining yields.
Amide Coupling Strategies
Carboxylic Acid Activation
The oxazole-4-carboxylic acid is activated for coupling:
Coupling with Thiadiazole Amine
The activated oxazole reacts with 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine:
-
Conditions :
-
Reaction :
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
Comparative Analysis of Methods
| Parameter | Thiourea Cyclization | Nucleophilic Substitution | HATU Coupling |
|---|---|---|---|
| Yield | 65–72% | 58% | 85% |
| Reaction Time | 4–6 hours | 8–12 hours | 3–5 hours |
| Purity | >95% | 90% | >98% |
| Scalability | Moderate | Low | High |
Challenges and Optimization
-
Regioselectivity : Cyclization of unsymmetrical thioureas may yield regioisomers; controlled stoichiometry minimizes byproducts.
-
Solvent Choice : DCM outperforms DMF/THF in coupling reactions due to better reagent solubility.
-
Temperature : Coupling at 0°C reduces decomposition of acid-activated intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may result in reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Heterocyclic compounds similar to this one have shown promising results against various cancer cell lines. For instance, derivatives containing thiadiazole and oxazole moieties have been reported to exhibit significant cytotoxicity against human cancer cells, with IC50 values in the low micromolar range .
Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth and proliferation. For example, some studies indicate that they may interfere with the AMPK signaling pathway, which is crucial for cellular energy homeostasis and can lead to cell cycle arrest in cancer cells .
Case Study: Thiadiazole Derivatives
A specific study on thiadiazole derivatives demonstrated that modifications at the 5-position of the thiadiazole ring significantly enhanced anticancer activity. The compound under discussion could potentially benefit from similar structural optimizations .
Antiviral Applications
The compound has also been investigated for its antiviral properties. Thiadiazole derivatives are known for their ability to inhibit viral replication by targeting specific viral enzymes or proteins.
Efficacy Against Viruses
Research indicates that certain thiadiazole-based compounds exhibit potent antiviral activity against viruses such as Hepatitis C and Dengue Virus. For example, a derivative showed an EC50 value of 31.9 μM against Hepatitis C virus NS5B polymerase . This suggests that 3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide could be explored for similar antiviral efficacy.
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide. Compounds with similar functional groups have been shown to possess herbicidal properties by inhibiting plant growth or affecting photosynthesis pathways.
Case Study: Thiadiazole Herbicides
Research on thiadiazole derivatives has revealed their effectiveness as herbicides against specific weeds. For instance, a study reported that certain thiadiazole compounds reduced weed growth by over 70% when applied at optimal concentrations . This opens avenues for further exploration of 3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide in agricultural formulations.
Material Science Applications
Polymeric Materials
The incorporation of thiadiazole and oxazole moieties into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
A recent investigation demonstrated that polymers containing thiadiazole derivatives exhibited improved thermal degradation temperatures compared to their non-functionalized counterparts . This suggests potential applications in developing high-performance materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The absence of quinoxaline or aryl groups in the target simplifies synthesis relative to , but the isopropyl substituent may require tailored alkylation steps.
Biological Activity
3,5-Dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide (CAS Number: 930024-48-9) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 266.32 g/mol. The structure includes a thiadiazole ring and an oxazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₂S |
| Molecular Weight | 266.32 g/mol |
| CAS Number | 930024-48-9 |
Anticancer Activity
Compounds containing thiadiazole and oxazole derivatives have been reported to exhibit significant anticancer activity. For instance, studies indicate that derivatives of thiadiazole can inhibit various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in tumor growth and proliferation.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For example, compounds similar to 3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide have shown inhibition against carbonic anhydrases (CA), which are implicated in tumor progression .
- Case Studies : In vitro studies have demonstrated that related thiadiazole derivatives exhibit IC50 values ranging from 0.794 µM to 2.76 µM against various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) . These findings suggest that the compound may possess similar or enhanced anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their ability to disrupt bacterial cell membranes and inhibit growth.
- Mechanism of Action : The antimicrobial activity is likely due to the interaction with bacterial enzymes and cell wall synthesis pathways .
- Research Findings : Studies indicate that thiadiazole-based compounds can exhibit activity against resistant strains of bacteria and fungi, making them potential candidates for developing new antibiotics .
Inhibition Studies
Research has highlighted the potential of thiadiazole derivatives as inhibitors of various biological targets:
- Carbonic Anhydrase Inhibition : Some studies have reported that thiadiazole compounds can effectively inhibit human carbonic anhydrases (hCA I and II), which play critical roles in pH regulation and fluid balance in tissues .
| Target | IC50 Value (µM) |
|---|---|
| hCA I | 0.033 - 0.14 |
| hCA II | 0.030 - 0.11 |
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the toxicity profile of such compounds. Preliminary studies suggest moderate toxicity levels; however, detailed toxicological assessments are necessary to establish safety for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
